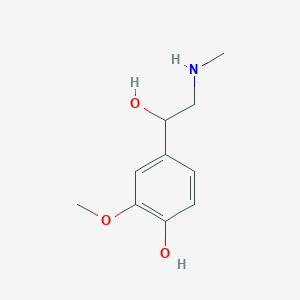
Metanephrine
Cat. No. B195012
Key on ui cas rn:
5001-33-2
M. Wt: 197.23 g/mol
InChI Key: JWJCTZKFYGDABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08815857B2
Procedure details


A solution of I-109 (1.3 mmol, 0.70 g) in dioxane (14 mL) is added to three Endeavor reactors. [1,1′-Bis(diphenylphosphino)ferrocene]dichloro palladium(II) dichloromethane adduct (0.07 mmol, 0.05 g), triethylamine (2.6 mmol, 0.36 mL) and water (0.15 mL) are added to each reactor. The reaction mixture is stirred at 100° C. under CO atmosphere at 100 psi for 15 h to yield I-145 (0.47 g, 72%). I-145 (0.1 mmol, 0.05 g) and pyrrolidine (0.25 mmol, 0.020 mL) in DMF (2 mL) is treated with TBTU (0.05 g, 0.16 mmol) followed by Hunig's base (0.20 mL, 1.15 mmol) and the mixture is stirred at 40° C. for 2 h. Water (10 mL) is added and the organics are extracted with DCM (2×5 mL). Organics are combined and concentrated to give I-146 that is dissolved in THF (1 mL), methanol (1 mL) and aqueous 5M NaOH (0.25 mL) and heated at 60° C. for 5 min and then stirred at ambient temperature for 5 min. The mixture is concentrated and diluted with DCM, then acidified to pH=5-6 with 1N HCl. The mixture is concentrated in vacuo and purified by HPLC to give the title compound (0.010 g, 57%).
[Compound]
Name
[1,1′-Bis(diphenylphosphino)ferrocene]dichloro palladium(II) dichloromethane
Quantity
0.05 g
Type
reactant
Reaction Step One









Name
Identifiers


|
REACTION_CXSMILES
|
C([N:3]([CH2:6]C)[CH2:4][CH3:5])C.N1[CH2:12][CH2:11][CH2:10][CH2:9]1.CN(C([O:20]N1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.CCN(C(C)C)C(C)C.[O:44]1[CH2:49][CH2:48][O:47][CH2:46]C1>CN(C=O)C.O>[CH3:6][NH:3][CH2:4][CH:5]([OH:20])[C:10]1[CH:11]=[CH:12][C:49]([OH:44])=[C:48]([O:47][CH3:46])[CH:9]=1 |f:2.3|
|
Inputs


Step One
[Compound]
|
Name
|
[1,1′-Bis(diphenylphosphino)ferrocene]dichloro palladium(II) dichloromethane
|
|
Quantity
|
0.05 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.36 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
0.15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0.02 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCC1
|
|
Name
|
|
|
Quantity
|
0.05 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
0.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
14 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
Step Five
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred at 100° C. under CO atmosphere at 100 psi for 15 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield I-145 (0.47 g, 72%)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred at 40° C. for 2 h
|
|
Duration
|
2 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the organics are extracted with DCM (2×5 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
